2-(Chloromethyl)-1,3-benzoxazole
Overview
Description
This would typically include the compound’s systematic name, other names or synonyms it might be known by, and its classification or family of compounds it belongs to.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimal conditions for the synthesis.Molecular Structure Analysis
This involves detailing the molecular structure of the compound, including its molecular formula, the arrangement of atoms, types of bonds, and possibly its 3D conformation.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity, types of reactions it can participate in, and the products it can form.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its state at room temperature, melting and boiling points, solubility, color, odor, density, molar mass, and possibly its spectral data.Scientific Research Applications
1. Chloromethylation of Aromatic Compounds
- Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the chloromethylation of aromatic compounds. This process is catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .
- Methods of Application: The reaction mixture is stirred at -10°C for 30 minutes after the dropwise addition of dimethoxymethane at -10°C .
- Results: The corresponding chloromethyl derivatives are obtained in good to excellent yields .
2. Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex
- Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The synthesized complex is used as a Zn2±sensitive magnetic resonance imaging contrast agent .
3. Synthesis of 2-Chloromethyl-1-H-Benzimidazole Derivatives
- Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of 2-chloromethyl-1-H-benzimidazole derivatives .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The synthesized compounds are screened for antibacterial activity .
4. Production of Glycerol and Epoxy Resins
- Application Summary: 2-(Chloromethyl)-1,3-benzoxazole, also known as Epichlorohydrin, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The synthesized compounds are used in various industrial applications .
5. Synthesis of Hyper Cross-linked Polymers
- Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of hyper cross-linked polymers (HCPs), which are a class of porous materials .
- Methods of Application: The HCP material is synthesized by Friedel Craft reactions .
- Results: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
6. Production of Methyl Chloride
- Application Summary: 2-(Chloromethyl)-1,3-benzoxazole, also known as Chloromethane or Methyl Chloride, is an organic compound used in industrial chemistry .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: Methyl Chloride is a crucial reagent in industrial chemistry .
7. Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of a novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl). This compound is introduced as a potential alternative to acetylsalicylic acid (ASA), with promising results in COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The synthesized compound 3-CH2Cl is a promising candidate for new drug development .
8. Synthesis of Porous Polymers
- Application Summary: 2-(Chloromethyl)-1,3-benzoxazole is used in the synthesis of hyper cross-linked polymers (HCPs), a class of porous materials. These materials have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
- Methods of Application: The HCP material is synthesized by Friedel Craft reactions .
- Results: HCPs have many applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
9. Production of Methyl Chloride
- Application Summary: 2-(Chloromethyl)-1,3-benzoxazole, also known as Chloromethane or Methyl Chloride, is an organic compound used in industrial chemistry .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: Methyl Chloride is a crucial reagent in industrial chemistry .
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, its toxicity, health effects, environmental effects, and disposal considerations.
Future Directions
This involves detailing potential future research directions or applications for the compound, based on its properties and reactivity.
properties
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRDUCQCZKLSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366207 | |
Record name | 2-(chloromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3-benzoxazole | |
CAS RN |
41014-43-1 | |
Record name | 2-(chloromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.